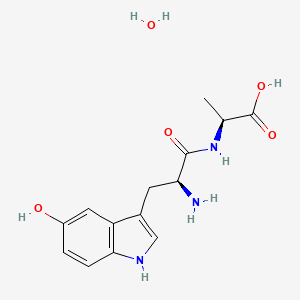
5-Hydroxy-L-tryptophyl-L-alanine--water (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-L-tryptophyl-L-alanine–water (1/1) is a compound that combines 5-Hydroxy-L-tryptophan and L-alanine in a 1:1 molar ratio with water. 5-Hydroxy-L-tryptophan is a naturally occurring amino acid and a precursor to the neurotransmitter serotonin. It is commonly used in the treatment of various conditions such as depression, insomnia, and chronic headaches . L-alanine is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-L-tryptophan typically involves the hydroxylation of L-tryptophan using tryptophan hydroxylase . This reaction requires the presence of tetrahydrobiopterin as a cofactor and oxygen as an oxidant. The reaction is carried out under mild conditions, typically at room temperature and neutral pH .
Industrial Production Methods
Industrial production of 5-Hydroxy-L-tryptophan often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are modified to overexpress the enzymes required for the biosynthesis of L-tryptophan and its subsequent hydroxylation to 5-Hydroxy-L-tryptophan . The fermentation process is optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-L-tryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxyindole-3-acetaldehyde.
Decarboxylation: It can be decarboxylated to form serotonin (5-hydroxytryptamine).
Substitution: It can undergo substitution reactions at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Decarboxylation: This reaction is typically catalyzed by aromatic L-amino acid decarboxylase under physiological conditions.
Substitution: Substitution reactions often require the presence of a strong base or acid to activate the hydroxyl group.
Major Products Formed
Oxidation: 5-hydroxyindole-3-acetaldehyde.
Decarboxylation: Serotonin (5-hydroxytryptamine).
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Hydroxy-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: It is used to study the biosynthesis and metabolism of serotonin.
Industry: It is used in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
5-Hydroxy-L-tryptophan exerts its effects primarily by increasing the levels of serotonin in the brain. It is readily absorbed from the gastrointestinal tract and crosses the blood-brain barrier. Once in the brain, it is decarboxylated to form serotonin, which then acts on various serotonin receptors to regulate mood, sleep, and appetite . The molecular targets include serotonin receptors (5-HT receptors) and the serotonin transporter (SERT) .
Comparison with Similar Compounds
Similar Compounds
L-tryptophan: The precursor to 5-Hydroxy-L-tryptophan.
Serotonin (5-hydroxytryptamine): The product of 5-Hydroxy-L-tryptophan decarboxylation.
Melatonin: A derivative of serotonin involved in the regulation of sleep-wake cycles.
Uniqueness
5-Hydroxy-L-tryptophan is unique in its ability to cross the blood-brain barrier and directly increase serotonin levels in the brain, making it more effective than L-tryptophan in treating conditions related to serotonin deficiency .
Properties
CAS No. |
352202-68-7 |
|---|---|
Molecular Formula |
C14H19N3O5 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoyl]amino]propanoic acid;hydrate |
InChI |
InChI=1S/C14H17N3O4.H2O/c1-7(14(20)21)17-13(19)11(15)4-8-6-16-12-3-2-9(18)5-10(8)12;/h2-3,5-7,11,16,18H,4,15H2,1H3,(H,17,19)(H,20,21);1H2/t7-,11-;/m0./s1 |
InChI Key |
GJPAVZKBJOVHMY-WJRQTEJMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N.O |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)
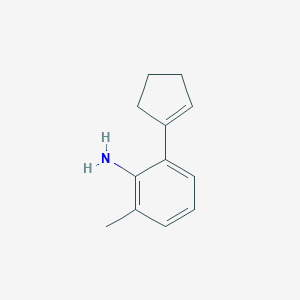
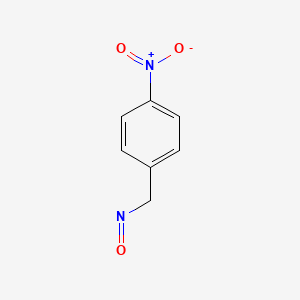
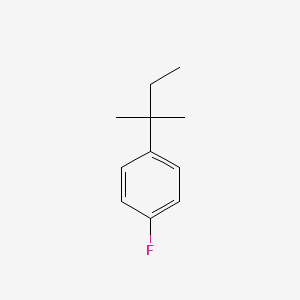
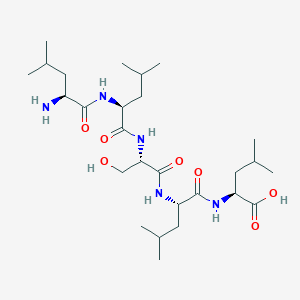
![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)
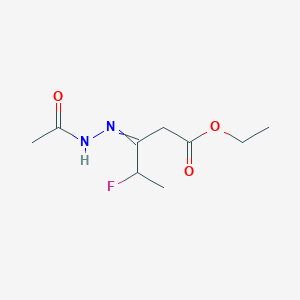
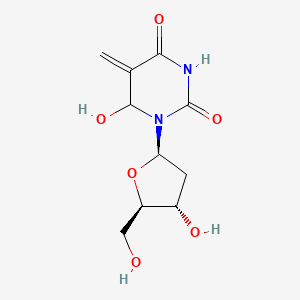
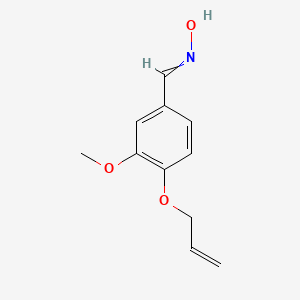
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)

